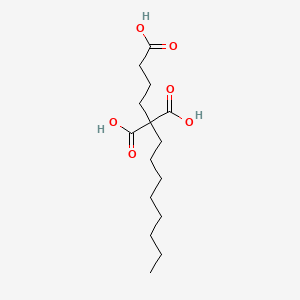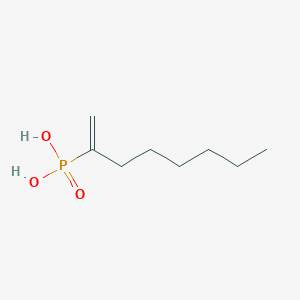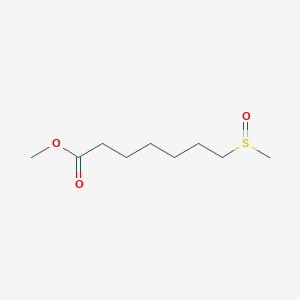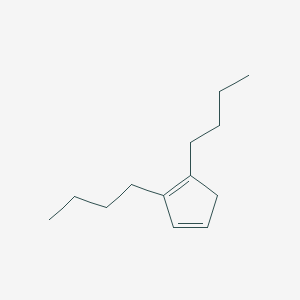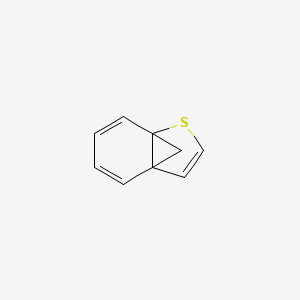
3a,7a-Methano-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,7a-Methano-1-benzothiophene is a chemical compound belonging to the benzothiophene family. Benzothiophenes are aromatic organic compounds containing a sulfur atom fused to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3a,7a-Methano-1-benzothiophene can be achieved through various methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method is favored for its efficiency and the ability to introduce diverse substituents on the benzothiophene ring . Another method involves electrochemical conditions, where sulfonhydrazides react with internal alkynes to form benzothiophene motifs .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application of the compound. The use of metal catalysts and controlled reaction conditions are crucial for optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3a,7a-Methano-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes .
Aplicaciones Científicas De Investigación
3a,7a-Methano-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound finds applications in the development of organic light-emitting devices (OLEDs), photovoltaics, and field-effect transistors
Mecanismo De Acción
The mechanism of action of 3a,7a-Methano-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptor sites, and influence signal transduction pathways. These interactions result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparación Con Compuestos Similares
Benzothiophene: A simpler analog without the methano bridge.
Benzo[b]thiophene: Another isomer with similar properties but different structural arrangement.
Thianaphthene: A related compound with a sulfur atom in the ring structure
Uniqueness: 3a,7a-Methano-1-benzothiophene is unique due to its methano bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
90970-08-4 |
|---|---|
Fórmula molecular |
C9H8S |
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
7-thiatricyclo[4.3.1.01,6]deca-2,4,8-triene |
InChI |
InChI=1S/C9H8S/c1-2-4-9-7-8(9,3-1)5-6-10-9/h1-6H,7H2 |
Clave InChI |
XAUOENHUJAAAOC-UHFFFAOYSA-N |
SMILES canónico |
C1C23C1(C=CC=C2)SC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



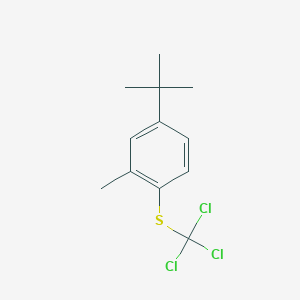
![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)

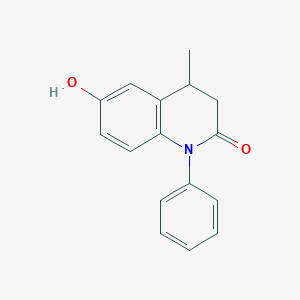
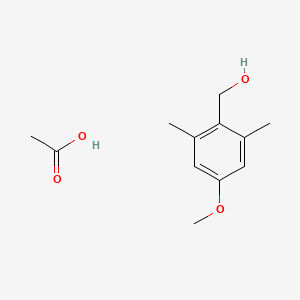
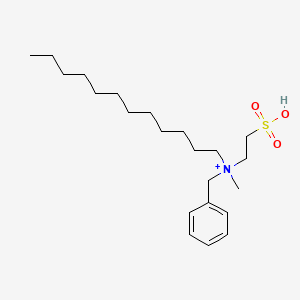
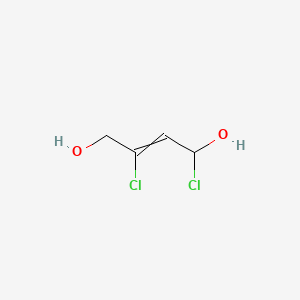
![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
